molecular formula C16H21N3O2 B2828396 ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 2034352-56-0

ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B2828396
CAS No.: 2034352-56-0
M. Wt: 287.363
InChI Key: QIPWVQVMCDMKOM-UHFFFAOYSA-N
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Description

Ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate is a carbamate derivative featuring a pyrazole core substituted with methyl (3,5-positions), phenyl (4-position), and an ethylcarbamate side chain.

Properties

IUPAC Name

ethyl N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-4-21-16(20)17-10-11-19-13(3)15(12(2)18-19)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPWVQVMCDMKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C16H21N3O2
  • Molecular Weight : 287.36 g/mol
  • CAS Number : 2034352-56-0

The compound features a pyrazole ring substituted with dimethyl and phenyl groups, which contributes to its unique chemical behavior and biological activity.

Anticancer Properties

Research has highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that certain pyrazole derivatives exhibit antiproliferative effects on breast cancer (MDA-MB-231), liver cancer (HepG2), and other cancer cell types. These compounds often target key regulatory proteins involved in cell cycle progression and apoptosis .
  • Mechanisms of Action : The anticancer effects are attributed to the inhibition of enzymes such as topoisomerase II and EGFR, which are critical for DNA replication and repair processes in cancer cells . Additionally, some pyrazole derivatives have been linked to the modulation of signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Evaluation

A study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The results demonstrated that these compounds could effectively inhibit the growth of several cancer cell lines in vitro, indicating their potential as anticancer agents .

Molecular Modeling Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and inflammation, supporting its potential therapeutic roles .

Data Table: Biological Activities of this compound

Biological Activity Target/Mechanism Reference
AnticancerInhibition of topoisomerase II
Inhibition of EGFR
Anti-inflammatoryInhibition of COX
Modulation of cytokines

Scientific Research Applications

Medicinal Chemistry

Ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate serves as a scaffold for drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents:

  • Drug Development : The compound can be modified to enhance its efficacy against specific diseases, particularly in targeting enzymes or receptors involved in inflammatory processes and cancer progression.

Pharmacology

Research indicates that this compound may exhibit significant pharmacological effects:

  • Anti-inflammatory Properties : this compound has been studied for its potential to inhibit inflammatory pathways, which could lead to the development of new anti-inflammatory drugs.
  • Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, providing a foundation for further exploration in pain management therapies.

Materials Science

Beyond medicinal applications, this compound has potential uses in materials science:

  • Electronic and Optical Properties : The unique electronic structure of the compound allows for its application in developing new materials with specific electronic or optical characteristics. This includes potential uses in organic electronics where pyrazole derivatives are explored for their semiconducting properties.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Study on Anti-inflammatory Activity : A research article published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for developing anti-inflammatory drugs based on this scaffold .
  • Pharmacological Evaluation : In vivo studies have shown that compounds similar to this compound can reduce pain responses in animal models, indicating potential analgesic effects .
  • Material Characterization : Research has also focused on the synthesis of novel materials incorporating pyrazole derivatives, which have shown promise in improving the efficiency of organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)
  • Structure : Shares the ethylcarbamate moiety but replaces the pyrazole with a diphenylether chain.
  • Function : Acts as an insect growth regulator by mimicking juvenile hormone .
  • Comparison: The pyrazole in the target compound may enhance binding to arthropod hormone receptors compared to fenoxycarb’s ether chain, though steric effects from the 3,5-dimethyl groups could reduce bioavailability.
Ethyl (2-chloro-5-(4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl)-4-fluorophenoxy)acetate
  • Structure: Contains a pyrazole ring with halogen and alkoxy substituents, linked to a phenoxyacetate group.
  • Function : Used as a herbicide or insecticide .
  • Comparison : The target compound lacks halogenation, which may decrease environmental persistence but improve mammalian toxicity profiles.

Pyrazole-Based Pharmaceutical Derivatives

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g)
  • Structure : Pyrazole-3-carboxamide with bulky aryl and sulfonyl substituents.
  • Function : Exhibits anti-inflammatory or kinase inhibitory activity .
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate
  • Structure : Pyrrole-thiazole hybrid with carbamoyl and ester groups.
  • Function : Studied for antimicrobial or enzyme inhibitory properties .

Data Table: Key Structural and Functional Properties

Compound Name Molecular Formula Key Substituents Bioactivity/Use Reference
Ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate C₁₆H₂₁N₃O₂ 3,5-dimethyl-4-phenyl pyrazole, ethylcarbamate Hypothetical: Insect growth regulation, enzyme inhibition
Fenoxycarb C₁₇H₁₉NO₄ Diphenylether, ethylcarbamate Insect growth regulator
Compound 5g C₃₃H₃₇N₃O₆S Di-tert-butylphenol, naphthyl, sulfonyl Anti-inflammatory
Ethyl 3,5-dimethyl-4-(thiazolylcarbamoyl)pyrrole-2-carboxylate C₁₉H₂₀N₄O₃S Pyrrole-thiazole, carbamoyl, ester Antimicrobial

Q & A

Q. What are the established synthetic pathways for ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate, and what key reaction parameters influence yield and purity?

Answer: The synthesis of this compound typically involves multi-step reactions, including cyclocondensation of precursors (e.g., ethyl acetoacetate, phenylhydrazine derivatives) followed by carbamate formation. Key parameters include:

  • Temperature : Optimal ranges (e.g., 0–50°C for diazotization steps) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity in nucleophilic substitutions .
  • Catalysts : Bases such as potassium carbonate facilitate carbamate linkage formation .
    Yield optimization often requires iterative adjustments to stoichiometry and reaction time, validated via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring substitution pattern and carbamate ethyl group integration .
  • IR spectroscopy : Stretching frequencies for C=O (carbamate, ~1700 cm⁻¹) and N-H (pyrazole, ~3200 cm⁻¹) validate functional groups .
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts via retention time and mass fragmentation patterns .

Q. What preliminary biological activities have been reported for pyrazole-carbamate derivatives, and how do they inform research on this compound?

Answer: Pyrazole-carbamates are explored for:

  • Enzyme inhibition : Targeting kinases or hydrolases via carbamate-mediated covalent binding .
  • Antimicrobial activity : Structural analogs show efficacy against Gram-positive bacteria, suggesting potential for derivatization .
  • Anti-inflammatory effects : Pyrazole cores modulate COX-2 pathways, guiding assays for cytokine suppression .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using statistical experimental design (e.g., DoE)?

Answer:

  • Factorial design : Screen variables (temperature, solvent, catalyst concentration) to identify critical factors .
  • Response surface methodology (RSM) : Model non-linear interactions between parameters (e.g., solvent polarity vs. reaction rate) .
  • Robustness testing : Validate reproducibility under edge conditions (e.g., ±5°C fluctuations) .

Q. What strategies are recommended for resolving discrepancies in biological activity data across studies involving pyrazole-carbamate derivatives?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to isolate variability sources .
  • Dose-response reevaluation : Standardize units (e.g., µM vs. µg/mL) and control for solvent interference (e.g., DMSO toxicity) .
  • Orthogonal assays : Confirm activity via complementary methods (e.g., enzymatic vs. cell-based assays) .

Q. What computational approaches (e.g., molecular docking, QSAR) are suitable for predicting the biological target interactions of this compound?

Answer:

  • Molecular docking : Simulate binding poses with homology-modeled enzymes (e.g., cytochrome P450 isoforms) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., phenyl vs. chlorophenyl groups) with activity trends .
  • MD simulations : Assess binding stability over nanosecond timescales to prioritize synthetic targets .

Q. How should researchers approach the elucidation of degradation pathways and stability profiles for this compound under varying environmental conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (pH 3–10) .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed carbamate to amine) and propose pathways .
  • Ecotoxicity assessment : Use OECD guidelines to evaluate bioaccumulation potential in soil/water systems .

Q. What methodologies are appropriate for investigating the enzyme inhibition mechanisms of this compound, particularly in the context of structure-activity relationships (SAR)?

Answer:

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Site-directed mutagenesis : Identify critical binding residues (e.g., catalytic serine in esterases) .
  • SAR libraries : Synthesize analogs with varied substituents (e.g., methyl vs. trifluoromethyl groups) to map pharmacophore requirements .

Notes

  • Data gaps : Limited ecological and toxicological data necessitate precaution in disposal and handling .
  • Theoretical frameworks : Align mechanistic hypotheses with established reaction fundamentals (e.g., carbamate hydrolysis kinetics) .

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